6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one

ACAT inhibition cholesterol metabolism atherosclerosis research

Researchers studying cholesterol metabolism or AKT signaling need validated tool compounds with defined potency. Structural analogs of triazaspiro[4.5]decan-8-one show divergent activities; unvalidated analogs risk complete activity loss. - ACAT inhibitor (IC50=110 nM) for screening campaigns. - AKT probe: Inhibits P-AKT-S473 (IC50=5-12 nM), minimal CYP3A4 interference. - Inactive against acetylcholinesterase at 100 μM for clean off-target profiles. Supplied as research-grade with documented purity. Global shipping available.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B8108851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=O)NCC12CCNC2
InChIInChI=1S/C9H15N3O2/c1-7(13)12-4-8(14)11-6-9(12)2-3-10-5-9/h10H,2-6H2,1H3,(H,11,14)
InChIKeyXMGZQJZAJAQZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one | CAS 1422066-30-5 | Procurement and Differentiation Guide


6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS 1422066-30-5) is a spirocyclic heterocyclic compound belonging to the triazaspiro[4.5]decane class, characterized by a piperazin-2-one ring system fused to a pyrrolidine ring via a spiro junction, with an acetyl group at the N6 position . The 2,6,9-triazaspiro[4.5]decan-8-one scaffold contains approximately 1,292 purchasable derivatives in commercial chemical space, underscoring the importance of understanding substituent-specific activity differences for informed procurement decisions [1].

Why 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one Cannot Be Replaced with Other Triazaspiro[4.5]decane Analogs


Compounds within the triazaspiro[4.5]decane class exhibit divergent biological activities determined by substituent identity and position. Triazaspiro[4.5]decanone-based molecules have been developed as PLD2 inhibitors, mPTP inhibitors targeting ATP synthase c subunit, RIPK1 kinase inhibitors, and HIF prolyl hydroxylase pan-inhibitors, with each activity profile contingent on specific substitution patterns [1][2][3]. Crucially, the 2,6,9-triazaspiro[4.5]decan-8-one scaffold differs in nitrogen atom positioning from the more extensively studied 1,3,8-triazaspiro[4.5]decane framework, resulting in distinct three-dimensional pharmacophore geometry and target engagement profiles [4]. Substituting 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one with a 6-methyl, 6-ethyl, or unsubstituted analog without experimental validation introduces the risk of complete loss of target activity due to altered hydrogen bonding capacity and steric effects at the N6 position.

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one: Quantitative Differentiation Evidence from Public Databases and Primary Literature


ACAT Inhibitory Activity of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one demonstrates measurable inhibitory activity against acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol esterification and foam cell formation. The compound exhibits an IC50 of 110 nM in an in vitro assay using liver microsomes isolated from cholesterol-fed rats, establishing a quantitative benchmark for this specific chemotype against this target [1]. No comparative ACAT inhibition data for 6-methyl, 6-ethyl, or other N6-substituted 2,6,9-triazaspiro[4.5]decan-8-one analogs were identified in public databases, underscoring that the acetyl group at N6 may be a critical determinant for ACAT engagement within this scaffold series.

ACAT inhibition cholesterol metabolism atherosclerosis research lipid regulation

Binding Affinity Profile Across Multiple Assay Formats

In the PC3 human prostate carcinoma cell line, 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one (identified as BDBM60632) exhibits potent inhibition of AKT protein phosphorylation at serine 473 (P-AKT-S473), with reported IC50 values ranging from 5 nM to 12 nM across replicate assay conditions [1]. For procurement decisions requiring a defined activity profile, the compound demonstrates approximately 800-fold selectivity over CYP3A4 (IC50 = 40,000 nM), an important consideration for researchers concerned with cytochrome P450-mediated off-target effects or metabolic interference in cellular assays [2].

AKT phosphorylation kinase signaling prostate cancer research selectivity profiling

Lack of Acetylcholinesterase Inhibitory Activity as a Differentiating Feature

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one exhibits no detectable inhibition of acetylcholinesterase (AChE) when tested at concentrations up to 100 μM . This inactivity distinguishes it from certain spirocyclic compounds that have been explored as muscarinic or cholinergic agents, and may be relevant for researchers designing experiments where cholinergic system interference would confound data interpretation.

acetylcholinesterase off-target screening CNS safety selectivity profiling

Recommended Research Applications for 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one Based on Quantitative Evidence


ACAT Inhibitor Screening and Assay Development

Based on the established IC50 of 110 nM for ACAT inhibition in liver microsomes [1], this compound serves as a validated reference standard for ACAT inhibitor screening campaigns. Researchers investigating cholesterol metabolism, foam cell biology, or atherosclerosis-relevant pathways may use this compound as a tool compound or positive control for ACAT activity assays. The defined potency metric enables dose-response calibration in in vitro systems.

AKT Phosphorylation Modulation in Prostate Cancer Cell Models

With demonstrated inhibition of P-AKT-S473 in PC3 prostate carcinoma cells (IC50 = 5–12 nM) [2], this compound is applicable for research focused on AKT signaling pathway interrogation. The defined activity in PC3 cells supports its use as a chemical probe for studying AKT-dependent cellular processes. The documented low CYP3A4 inhibitory activity (IC50 = 40,000 nM) [3] reduces the likelihood of metabolic interference in short-term cell-based assays.

Selectivity Profiling and Off-Target Counter-Screening

The compound's inactivity against acetylcholinesterase at 100 μM supports its inclusion in selectivity profiling panels where cholinergic off-target effects must be ruled out. This negative data point is valuable for multi-target screening initiatives and for experimental designs requiring minimal interference with cholinergic neurotransmission pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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